molecular formula C6H3Cl2NO B1322331 3,5-Dichloropicolinaldehyde CAS No. 471909-65-6

3,5-Dichloropicolinaldehyde

Cat. No. B1322331
M. Wt: 176 g/mol
InChI Key: DYQOVHGBRUEOMB-UHFFFAOYSA-N
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Description

3,5-Dichloropicolinaldehyde is a heterocyclic aldehyde molecule with two chlorine atoms and a pyridine ring at its core. It has a CAS Number of 471909-65-6 and a linear formula of C6H3Cl2NO .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloropicolinaldehyde is represented by the linear formula C6H3Cl2NO . The InChI code for this compound is 1S/C6H3Cl2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H .


Physical And Chemical Properties Analysis

3,5-Dichloropicolinaldehyde is a solid under normal conditions . It has a molecular weight of 176 . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .

Scientific Research Applications

  • Electrochemical and Spectroscopic Properties

    • EPR and Electrochemical Study of Nickel(III) Complexes : 3,5-Dichloropicolinaldehyde was used in the study of nickel(III) complexes, revealing insights into adduct formation with pyridines and paramagnetic species in strong donating solvents (Castro & Freire, 1990).
  • Chemical Synthesis and Crystal Structure Analysis

    • Synthesis of Co(II) Complex : Utilized in the synthesis of a Co(II) complex, contributing to understanding of molecular structures in coordination chemistry (Wa Yuan, 2010).
    • Synthesis of Bishydrazone Derivatives : Applied in synthesizing unsymmetric isatin bishydrazone compounds, offering insights into molecular docking and electronic structure in large biomolecules (Kaya et al., 2021).
  • Molecular Spectroscopy and Analysis

    • Vibrational Spectroscopic Studies : Involved in the vibrational spectroscopic studies of molecules, aiding in understanding molecular structures and interactions (Ayyappan et al., 2010).
  • Magnetic Properties and Complex Synthesis

    • Synthesis of Manganese(III) Complexes : A key component in synthesizing manganese(III) complexes, contributing to the study of single-molecule-magnet behavior (Lü et al., 2006).
  • Organic Chemistry and Reaction Mechanisms

    • Study of C-Thioacylation Reaction : Used in understanding the structure of the products from salicylaldehydes, providing insights into organic reaction mechanisms (Rajappa et al., 1984).
  • Inorganic and Coordination Chemistry

    • Characterization of Dioxouranium(VI) Complexes : Essential in the characterization and thermal decomposition study of dioxouranium(VI) complexes (Şahin et al., 2009).
  • Photophysical Studies

    • Antiproliferative Activities of Ruthenium(II) Complexes : Played a role in the synthesis and characterization of Ruthenium(II) complexes, linking structure to photophysical properties (Shool et al., 2022).

Safety And Hazards

The safety information for 3,5-Dichloropicolinaldehyde includes several hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P280-P305+P351+P338-P310 . The compound is classified under the GHS07 pictogram, and the signal word is "Warning" .

properties

IUPAC Name

3,5-dichloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQOVHGBRUEOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623171
Record name 3,5-Dichloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloropicolinaldehyde

CAS RN

471909-65-6
Record name 3,5-Dichloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloropyridine-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add a solution of n-butyl lithium (37.5 mL, 0.06 mol, 1.6 M in hexanes) to a mixture of 1,4-diazabicyclo-[2.2.2]octane (6.16 g, 0.055 mol) in diethyl ether (250 mL) at −10 to −20° C. under a nitrogen atmosphere. Stir for 45 min. and then cool to −70° C. Add 3,5-dichloropyridine (7.40 g, 0.05 mol) in small portions and stir for 1.5 h at this temperature. Add N,N-dimethylformamide (7.75 mL, 0.10 mol) dropwise via syringe and stir for 2 h and allow to slowly warm to ˜−20° C. Add water (200 mL) is added and extract with ethyl acetate. Dry over sodium sulfate and concentrate in vacuo. Elute over silica gel with hexanes/ethyl acetate to give the desired aldehyde (2.12 g, 49%) as a light yellowish solid. MS(ES): (M+1)+ 174.8, 175.8 m/z.
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three
Quantity
7.75 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Cao, Y Wang, K Ding, N Neamati… - Organic & Biomolecular …, 2012 - pubs.rsc.org
An efficient and easy procedure to synthesize the pyridinyl analogues of dibenzylideneacetone (pyr-dba) was developed by the condensation of substituted nicotinaldehyde and …
Number of citations: 36 pubs.rsc.org

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